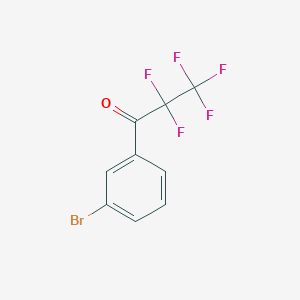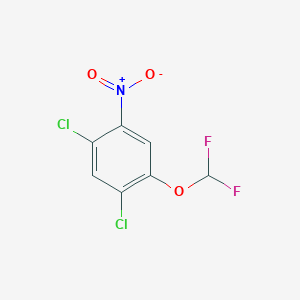
1,5-Dichloro-2-difluoromethoxy-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dichloro-2-difluoromethoxy-4-nitrobenzene is an organic compound with the molecular formula C7H3Cl2F2NO3 It is a derivative of benzene, characterized by the presence of two chlorine atoms, two fluorine atoms, a methoxy group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-difluoromethoxy-4-nitrobenzene typically involves the nitration of a suitable precursor, followed by chlorination and fluorination steps. One common method involves the nitration of 1,5-dichloro-2-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2-difluoromethoxy-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Derivatives with different functional groups replacing chlorine or fluorine.
Reduction: 1,5-Dichloro-2-difluoromethoxy-4-aminobenzene.
Oxidation: 1,5-Dichloro-2-difluoromethoxy-4-nitrobenzaldehyde.
Scientific Research Applications
1,5-Dichloro-2-difluoromethoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dichloro-2-difluoromethoxy-4-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dichloro-2-methoxy-4-nitrobenzene
- 1,5-Dichloro-2-fluoromethoxy-4-nitrobenzene
- 1,5-Dichloro-2-difluoromethoxy-4-aminobenzene
Uniqueness
1,5-Dichloro-2-difluoromethoxy-4-nitrobenzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. The combination of these substituents with the nitro group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C7H3Cl2F2NO3 |
|---|---|
Molecular Weight |
258.00 g/mol |
IUPAC Name |
1,5-dichloro-2-(difluoromethoxy)-4-nitrobenzene |
InChI |
InChI=1S/C7H3Cl2F2NO3/c8-3-1-4(9)6(15-7(10)11)2-5(3)12(13)14/h1-2,7H |
InChI Key |
USHHGUGEIBDAAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


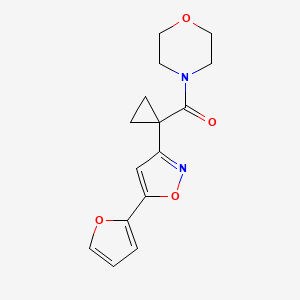
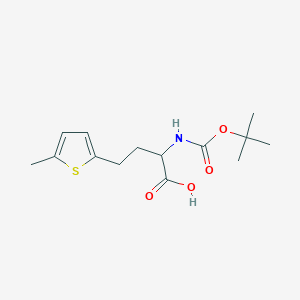
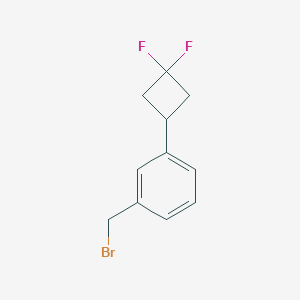
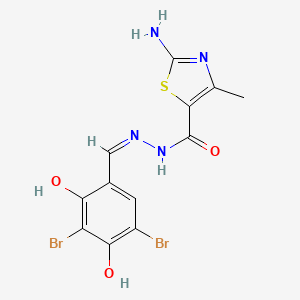
![methyl 2-(1-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B14873808.png)
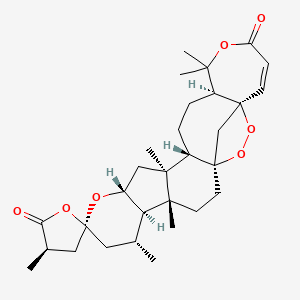
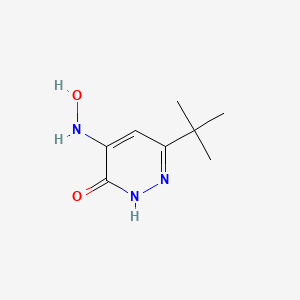
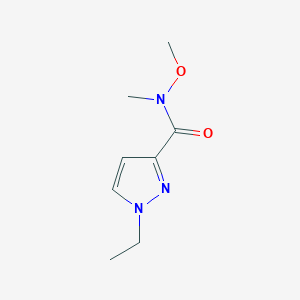
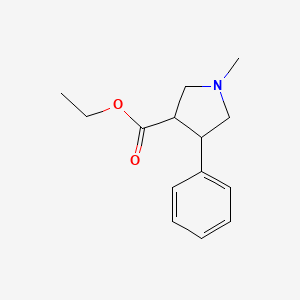
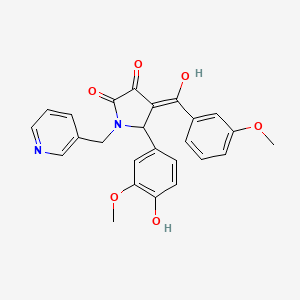
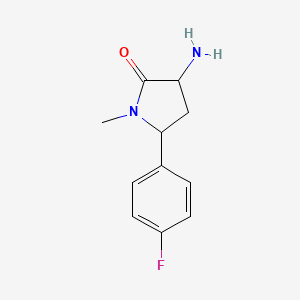
![(1S,2R,3S,5R,6R,7R,9R,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B14873856.png)

